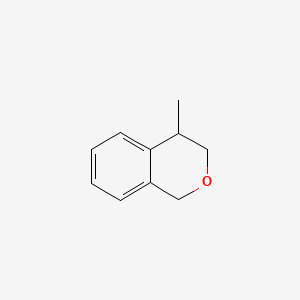

3,4-Dihydro-4-methyl-1H-2-benzopyran

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26164-08-9 |

|---|---|

Molekularformel |

C10H12O |

Molekulargewicht |

148.20 g/mol |

IUPAC-Name |

4-methyl-3,4-dihydro-1H-isochromene |

InChI |

InChI=1S/C10H12O/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8H,6-7H2,1H3 |

InChI-Schlüssel |

KFOXDILMEHCWMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COCC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Structural Features and Stereochemical Considerations of 3,4 Dihydro 4 Methyl 1h 2 Benzopyran

Core Dihydrobenzopyran Ring System Topology and Substituent Effects

The foundational structure of 3,4-Dihydro-4-methyl-1H-2-benzopyran is the 1H-2-benzopyran, commonly known as isochroman (B46142). This is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a dihydropyran ring, with the oxygen atom located at position 2. The "dihydro" designation indicates the saturation of the C3-C4 bond in the pyran ring.

The topology of the heterocyclic dihydropyran ring is not planar. Instead, it typically adopts a non-planar conformation to minimize steric strain. Studies on isochroman derivatives have shown that this ring often exists in a half-chair conformation . nih.govresearchgate.net In this arrangement, the substituents on the ring can occupy either axial or equatorial positions, which significantly influences the molecule's stability and reactivity. For instance, in related isochroman derivatives, substituents at the 3- and 4-positions have been observed in both axial and equatorial conformations depending on the specific substitution pattern and crystal packing forces. nih.govresearchgate.net

Substituent effects play a crucial role in the chemical behavior of the dihydrobenzopyran system. The molecule consists of two key parts: the aromatic benzene ring and the saturated heterocyclic ring.

Effects on the Aromatic Ring : The ether oxygen atom attached to the benzene ring acts as an activating group. Through its lone pairs, it can donate electron density to the aromatic ring via resonance, particularly at the ortho and para positions (C5 and C7). Conversely, the alkyl portion of the dihydrobenzopyran ring acts as a weak electron-donating group through an inductive effect. These activating effects make the aromatic ring more susceptible to electrophilic substitution than benzene itself. libretexts.org The directing influence of these groups favors substitution at the ortho and para positions. libretexts.org

Effects of the Methyl Group : The methyl group at the C4 position is a simple alkyl substituent. Its primary effect is steric. It influences the conformational preference of the dihydropyran ring and can sterically hinder reactions at nearby positions.

Isomeric Forms and Related Structural Analogues within the Dihydrobenzopyran/Isochroman Framework

The dihydrobenzopyran/isochroman framework allows for a variety of isomeric forms and structural analogues, differing in the placement of substituents, the position of the heteroatom, or the oxidation state of the ring.

Positional Isomers: The most direct structural isomer of the 1H-2-benzopyran (isochroman) system is the 2H-1-benzopyran (chroman) system. nist.gov In chroman, the oxygen atom is at position 1, directly attached to the benzene ring, while the C2, C3, and C4 atoms form the saturated part of the heterocyclic ring.

| Feature | 1H-2-Benzopyran (Isochroman) | 2H-1-Benzopyran (Chroman) |

| Oxygen Position | Position 2 | Position 1 |

| Attachment to Benzene | Methylene (B1212753) bridge (C1) | Direct ether linkage (O1) |

| Parent Compound | 3,4-Dihydro-1H-2-benzopyran | 3,4-Dihydro-2H-1-benzopyran nist.gov |

Structural Analogues: Within the isochroman framework, several related analogues are of significant chemical interest. A primary class is the isocoumarins, which are lactones of the isochroman system. Dihydroisocoumarins, such as 3,4-Dihydro-1H-2-benzopyran-1-one, feature a carbonyl group at the C1 position. Many natural products are based on this scaffold, such as Mellein (3,4-dihydro-8-hydroxy-3-methylisocoumarin), a fungal metabolite. nist.gov

| Analogue Class | Key Structural Feature | Example Compound |

| Dihydroisochromans | Saturated C3-C4 bond | 3,4-Dihydro-4-methyl-1H-2-benzopyran |

| Dihydroisocoumarins | Carbonyl group at C1 | 3,4-Dihydro-1H-2-benzopyran-1-one |

| Substituted Analogues | Additional functional groups | Mellein (hydroxyl and methyl groups) nist.gov |

Chirality and Enantiomeric Aspects of 3,4-Dihydro-4-methyl-1H-2-benzopyran Derivatives

A molecule is defined as chiral if it is non-superimposable on its mirror image. wikipedia.org This property most often arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups. libretexts.org

In the case of 3,4-Dihydro-4-methyl-1H-2-benzopyran, the carbon atom at position 4 (C4) is a chiral center. It is bonded to four distinct substituents:

A hydrogen atom

A methyl group (-CH3)

The methylene group at C3 (-CH2-) of the pyran ring

An aromatic carbon atom (C4a) of the benzene ring

Due to this chiral center, the compound exists as a pair of enantiomers: (R)-3,4-Dihydro-4-methyl-1H-2-benzopyran and (S)-3,4-Dihydro-4-methyl-1H-2-benzopyran. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. wikipedia.org

The significance of chirality is profound in biologically active molecules, as stereoisomers often exhibit different pharmacological effects. Many natural products and synthetic compounds containing the dihydrobenzopyran core are chiral and their activity is often dependent on a specific enantiomer.

Examples of Chiral Derivatives:

Ochratoxin A : This mycotoxin contains a more complex 3,4-dihydro-1H-2-benzopyran-1-one (isocoumarin) core. Its structure includes a chiral center at the C3 position, which is specified as the (R)-configuration, highlighting the stereochemical precision in natural products. wikipedia.org

AI-77-B : This gastroprotective substance isolated from Bacillus pumilus possesses a (3S)-3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl moiety, again emphasizing the importance of a single enantiomeric form for biological function. nih.gov

The synthesis of specific enantiomers of dihydrobenzopyran derivatives is a key objective in medicinal chemistry. This is often achieved through enantioselective synthesis, which employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. nih.govnii.ac.jp The tendency for isochroman derivatives to crystallize in chiral space groups is also a notable feature related to their inherent chirality. nih.govresearchgate.net

Advanced Synthetic Methodologies for 3,4 Dihydro 4 Methyl 1h 2 Benzopyran and Analogues

Classical and Contemporary Approaches to Dihydrobenzopyran Ring Construction

The formation of the dihydrobenzopyran ring system can be achieved through various synthetic routes, ranging from traditional cyclization and condensation reactions to modern multicomponent strategies that offer increased efficiency and molecular diversity.

Intramolecular cyclization is a fundamental strategy for constructing the pyran ring of the dihydrobenzopyran system. These reactions typically involve the formation of an oxygen-carbon bond to close the heterocyclic ring from a pre-functionalized aromatic precursor.

A prominent method is the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov This approach utilizes electrophiles such as iodine (I₂) or iodine monochloride (ICl) to induce cyclization under mild conditions. The reaction proceeds by activating the alkyne moiety towards intramolecular attack by the ether oxygen, leading to the formation of 3,4-disubstituted 2H-benzopyrans, which can be subsequently reduced to the desired dihydrobenzopyran skeleton. nih.gov This methodology is tolerant of various functional groups on the aromatic ring, including methoxy, alcohol, aldehyde, and nitro groups. nih.gov The choice of solvent and the absence or presence of a base can significantly influence the reaction yield. nih.gov For instance, optimization studies have shown that using CH₃NO₂ as a solvent at -25 °C without a base can lead to yields as high as 96% for certain substrates. nih.gov

Another classical approach involves the acid-catalyzed cyclization of a 1,4-adduct formed from the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound. researchgate.net This two-step sequence first involves a Michael addition to form the intermediate, which is then subjected to acidic treatment to facilitate intramolecular etherification, yielding the dihydrobenzopyran structure. researchgate.net The Prins cyclization, which involves the reaction of a homoallylic alcohol with a carbonyl compound, also represents a powerful tool for forming tetrahydropyran (B127337) rings with good diastereoselectivity, and its principles can be adapted for dihydrobenzopyran synthesis. nih.gov

| Entry | Electrophile (equiv.) | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | ICl (1.5) | CH₂Cl₂ | NaHCO₃ | -42 | 58 |

| 2 | ICl (1.5) | CH₃NO₂ | NaHCO₃ | -25 | 69 |

| 3 | ICl (1.5) | CH₂Cl₂ | NaHCO₃ | -25 | 65 |

| 4 | ICl (1.5) | CH₃NO₂ | None | -25 | 96 |

Condensation and annulation reactions provide convergent pathways to the dihydrobenzopyran core by combining two or more fragments in a ring-forming process. A common strategy involves the base-catalyzed condensation of phenols with α,β-unsaturated aldehydes. researchgate.net For example, the reaction between 2′,4′-dihydroxyacetophenone and methyl vinyl ketone, catalyzed by CaCl₂/KOH, can yield a dihydrobenzopyran after an initial Michael addition followed by an acid-mediated cyclization. researchgate.net One-pot variations using α,β-unsaturated aldehydes can directly afford the benzopyran product. researchgate.net

Annulation strategies, particularly cycloaddition reactions, are powerful methods for constructing the heterocyclic ring. The inverse-electron-demand hetero-Diels-Alder reaction, which involves the reaction of α,β-unsaturated carbonyl compounds (heterodienes) with electron-rich alkenes (dienophiles), is a well-established route to 3,4-dihydropyrans. au.dkorganic-chemistry.org This approach can be adapted for the synthesis of dihydrobenzopyrans by using ortho-quinone methides, generated in situ, as the oxa-diene component.

Formal [4+1] annulation reactions have also been developed, such as the reaction between sulfur ylides and in situ-generated ortho-quinone methides, providing a route to 2,3-dihydrobenzofurans, a related class of oxygen heterocycles. sci-hub.se Similar logic can be applied to develop [5+1] or other annulation strategies for the six-membered pyran ring.

Multicomponent reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate chemical libraries with high diversity. nih.govrsc.org

While direct MCRs for 3,4-Dihydro-4-methyl-1H-2-benzopyran are less common, the principles are widely applied to the synthesis of the broader benzopyran family. researchgate.netrsc.org Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are particularly versatile for creating diverse heterocyclic structures. researchgate.netrsc.org These reactions can be designed in a way that the product of the MCR undergoes a subsequent cyclization step to form the benzopyran ring. For instance, an Ugi reaction could be employed to assemble a precursor that, upon deprotection or activation, undergoes intramolecular etherification to yield the target dihydrobenzopyran. nih.gov The Povarov reaction, an example of a formal [4+2] cycloaddition, is another MCR used to synthesize nitrogen-containing heterocycles and its principles can inspire oxygen-based analogues. mdpi.com

The advantages of MCRs lie in their convergence and efficiency, reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses. nih.govmdpi.com

Asymmetric and Enantioselective Synthesis of Chiral Dihydrobenzopyran Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly for pharmaceutical applications. frontiersin.org For dihydrobenzopyrans containing stereocenters, such as 3,4-Dihydro-4-methyl-1H-2-benzopyran, controlling the stereochemistry is paramount. Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, provides the most effective means to achieve this goal.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering advantages such as low toxicity, stability, and mild reaction conditions compared to many metal-based catalysts. mdpi.comcardiff.ac.uk In the context of dihydrobenzopyran synthesis, organocatalysts are particularly effective in promoting cascade or domino reactions that build the chiral ring system with high stereocontrol.

A key strategy involves the oxa-Michael–Michael cascade reaction using activated 2-vinylphenols as starting materials. mdpi.com Chiral acid-based bifunctional catalysts, such as thioureas and squaramides, have proven highly efficient in this transformation. mdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, guiding the stereochemical outcome of the reaction. For example, a chiral thiourea (B124793) catalyst can promote the addition of a nucleophile to the vinylphenol, followed by an intramolecular oxa-Michael addition to form the chromane (B1220400) nucleus with high diastereo- and enantioselectivity. mdpi.com

Similarly, chiral secondary amines, like derivatives of proline, can catalyze the enantioselective addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes. au.dk This reaction proceeds via an initial Michael addition followed by a cyclization, creating functionalized 3,4-dihydropyrans with excellent enantioselectivities (up to 96% ee). au.dk

| Catalyst Type | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Thiourea | Oxa-Michael-Michael Cascade | 91-96 | 82:18 to 99:1 | 86 to >99 |

| Squaramide | Oxa-Michael-Aldol | 78-84 | N/A | 78-88 |

Transition metal catalysis is a powerful and versatile tool for asymmetric synthesis, where a chiral ligand coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. frontiersin.org A variety of metals, including palladium, rhodium, and copper, have been employed in the enantioselective synthesis of dihydrobenzopyrans and related heterocycles. researchgate.netacs.org

One sophisticated approach describes a one-pot synthesis of chiral dihydrobenzofuran frameworks utilizing a dual catalytic system. acs.org This method combines a Rh-catalyzed asymmetric ring-opening (ARO) of an oxabicycle with a subsequent Pd-catalyzed C–O coupling to furnish the final product with excellent enantioselectivity without isolating the intermediate. acs.org Such tandem catalytic systems showcase the high level of control achievable with modern metal catalysis.

Copper-catalyzed reactions using chiral ligands like spirocyclic pyrrolidine (B122466) oxazoline (B21484) (SPDO) have also been developed for the asymmetric construction of chiral heterocycles. researchgate.net Furthermore, enantioselective palladium-catalyzed tandem reactions, such as the Heck/Cacchi reaction of unactivated alkenes, provide a powerful route to access enantioenriched dihydrobenzofuran-substituted molecules, demonstrating the potential of this catalyst system for oxygen heterocycle synthesis. researchgate.net The key to success in these reactions is the careful selection and design of the chiral ligand, which ultimately controls the enantioselectivity of the transformation. frontiersin.org

Chemoenzymatic Routes to Optically Active Dihydrobenzopyrans

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical and fine chemical industries. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have emerged as powerful tools for accessing optically active molecules. In the context of dihydrobenzopyrans, enzymatic kinetic resolution (EKR) and biocatalytic asymmetric reduction are prominent strategies.

Lipases are a class of enzymes widely employed in the kinetic resolution of racemic alcohols and their esters. This strategy has been successfully applied to precursors of 2-benzopyran structures, which are closely related to the target molecule. For instance, the kinetic resolution of a racemic 2-phenylethanol (B73330) derivative, a key intermediate for 2-benzopyrans, has been achieved with high efficiency using Amano Lipase (B570770) PS-C II. The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

In a typical procedure, the racemic alcohol is treated with an acyl donor, such as isopropenyl acetate, in the presence of the lipase in an organic solvent like tert-butyl methyl ether. This process can yield the (R)-configured alcohol with an enantiomeric excess (ee) of 99.6% in 42% yield. The corresponding (S)-acetate can then be hydrolyzed, also using a lipase, to afford the (S)-alcohol with a high ee of 99.7% in 26% yield. This approach provides access to both enantiomers of a key building block for the synthesis of optically active dihydrobenzopyrans.

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Amano Lipase PS-C II | Racemic 2-phenylethanol derivative | (R)-alcohol | 42 | 99.6 |

| Amano Lipase PS-C II | (S)-enriched acetate | (S)-alcohol | 26 | 99.7 |

Biocatalytic reduction of a prochiral ketone precursor is another powerful method to obtain optically active dihydrobenzopyrans. Alcohol dehydrogenases (ADHs) from various microorganisms can reduce a carbonyl group to a hydroxyl group with high stereoselectivity. This approach often requires a cofactor regeneration system to be economically viable. While specific examples for 3,4-Dihydro-4-methyl-1H-2-benzopyran are not extensively documented, the general applicability of ADHs for the synthesis of chiral alcohols makes this a promising route to explore.

Sustainable and Green Chemistry Protocols in Dihydrobenzopyran Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several sustainable protocols have been developed for the synthesis of dihydrobenzopyran and related heterocyclic structures.

Biocatalysis, beyond the chemoenzymatic approaches for chirality, offers environmentally benign pathways for the construction of the benzopyran core. Whole-cell biotransformations or the use of isolated enzymes can replace traditional chemical catalysts, often operating under milder reaction conditions in aqueous media. While specific biocatalytic routes for the direct synthesis of 3,4-Dihydro-4-methyl-1H-2-benzopyran are still an emerging area of research, the broader success of biocatalysis in heterocyclic synthesis suggests significant potential. For example, engineered enzymes are being developed to catalyze key bond-forming reactions in the synthesis of complex molecules, which could be applied to the construction of the dihydrobenzopyran ring system.

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and catalyst in organic reactions. The synthesis of benzopyran derivatives has been successfully carried out in the presence of ionic liquids, often leading to improved yields and simplified work-up procedures. For instance, the multi-component synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] beilstein-journals.orgnih.govoxazine derivatives, a related heterocyclic system, has been efficiently catalyzed by 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate under solvent-free conditions at room temperature, with the ionic liquid being easily recycled. nih.gov

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. These reactions minimize waste and can lead to higher reaction rates due to increased reactant concentration. The synthesis of various pyranobenzopyrans has been achieved under solventless conditions, highlighting the feasibility of this approach for related structures. research-solution.com For example, a microwave-promoted, solvent-free synthesis of benzopyrans using Triton-B as a catalyst has been reported to be highly efficient. nih.gov

Energy efficiency is a key tenet of green chemistry. Photochemical reactions, which utilize light as an energy source, can often be conducted at ambient temperature, thus reducing the energy consumption associated with heating. Visible-light-mediated synthesis has gained significant attention as a sustainable method. While direct photochemical synthesis of 3,4-Dihydro-4-methyl-1H-2-benzopyran is not widely reported, photochemical methods have been employed for the synthesis of related heterocyclic scaffolds. For example, the synthesis of substituted benzo[b]fluorenes has been achieved through a direct photochemical conversion of alkynylated chalcones using a high-power light-emitting diode (LED). nih.gov This approach, particularly when combined with continuous flow technology, offers rapid and scalable access to complex molecules. nih.gov The development of photochemical routes for dihydrobenzopyrans is a promising area for future research.

| Green Chemistry Approach | Catalyst/Conditions | Substrates | Product | Key Advantages |

| Ionic Liquid Catalysis | 1-benzyl-3-methyl imidazolium hydrogen sulphate | 1-naphthol, formalin, anilines | Naphthooxazine derivatives | Recyclable catalyst, solvent-free, room temperature |

| Solvent-Free Synthesis | Triton-B / Microwave | Hydroxy acetophenones, keto compounds | Benzopyrans | Reduced waste, high efficiency |

| Photochemistry | Visible light (LED) | Alkynylated chalcones | Benzo[b]fluorenes | Energy efficient, rapid, scalable with flow chemistry |

Derivatization Strategies for Functionalized 3,4-Dihydro-4-methyl-1H-2-benzopyran Structures

The functionalization of the 3,4-Dihydro-4-methyl-1H-2-benzopyran scaffold is crucial for exploring its structure-activity relationships and developing new compounds with desired properties. Derivatization can be achieved by introducing various functional groups at different positions of the molecule.

Common derivatization strategies for the dihydrobenzopyran core often involve modifications of the aromatic ring or the heterocyclic portion of the molecule. For instance, electrophilic aromatic substitution reactions can introduce substituents such as nitro, halogen, or acyl groups onto the benzene (B151609) ring. These groups can then be further transformed into other functionalities.

Functionalization at the 4-position, bearing the methyl group, can be more challenging. However, strategies involving the generation of a carbanion or a radical at the benzylic position could allow for the introduction of new substituents. For example, radical bromination followed by nucleophilic substitution could be a viable route for derivatization at the methyl group.

Furthermore, the synthesis of analogues with different substituents at the 4-position can be achieved by starting with appropriately substituted precursors. For example, using a different alkyl- or aryl-substituted precursor in the cyclization step would lead to a variety of 4-substituted dihydrobenzopyrans.

The synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids and their subsequent derivatization has been explored for the development of leukotriene antagonists. nih.gov These strategies often involve modifications of the carboxylic acid group, the aromatic ring, and the linking chain to other pharmacophores. nih.gov While this applies to a related benzopyran structure, the principles of modifying existing functional groups and synthesizing analogues with varied substituents are directly applicable to the derivatization of 3,4-Dihydro-4-methyl-1H-2-benzopyran.

Chemical Reactivity and Transformation Pathways of 3,4 Dihydro 4 Methyl 1h 2 Benzopyran

Oxidation and Reduction Chemistry of the Dihydrobenzopyran Core and Functional Groups

The dihydrobenzopyran core of 3,4-Dihydro-4-methyl-1H-2-benzopyran is susceptible to both oxidation and reduction reactions, targeting the heterocyclic ring and the benzylic position.

Oxidation: The benzylic C-4 position, bearing a methyl group, is a primary site for oxidation. Milder oxidizing agents can introduce a hydroxyl group at this position, while stronger oxidants can lead to the formation of a carbonyl group, yielding the corresponding 4-acetyl derivative. The ether linkage within the heterocyclic ring is relatively stable to oxidation, but under harsh conditions, cleavage of the ring can occur. Biomimetic oxidation, using metalloporphyrins as catalysts to model the action of cytochrome P450 enzymes, has been shown to be effective for the oxidation of related benzofuran (B130515) systems, suggesting a similar approach could yield epoxides or ring-opened products with 3,4-Dihydro-4-methyl-1H-2-benzopyran. mdpi.com

Reduction: The dihydrobenzopyran ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce a simple alkene. However, the ether bond can be cleaved under more forcing conditions, for instance, using strong reducing agents like lithium aluminum hydride (LAH), particularly if there are activating groups present on the aromatic ring. davuniversity.orgrushim.ru Such a reaction would lead to the opening of the heterocyclic ring to afford an amino alcohol derivative after workup.

Table 1: Representative Oxidation and Reduction Reactions

| Reaction Type | Reagent | Potential Product |

|---|---|---|

| Benzylic Oxidation | Mild Oxidant (e.g., SeO₂) | 3,4-Dihydro-4-methyl-1H-2-benzopyran-4-ol |

| Benzylic Oxidation | Strong Oxidant (e.g., KMnO₄) | 1-(3,4-dihydro-1H-2-benzopyran-4-yl)ethan-1-one |

| Ring Cleavage | Lithium Aluminum Hydride (LAH) | 2-(1-hydroxypropan-2-yl)benzyl alcohol |

Substitution Reactions on Aromatic and Heterocyclic Moieties

The aromatic ring of 3,4-Dihydro-4-methyl-1H-2-benzopyran is activated towards electrophilic aromatic substitution, while the heterocyclic portion is generally less reactive towards substitution unless activated.

Electrophilic Aromatic Substitution: The alkoxy group of the dihydrobenzopyran ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution. oneonta.eduwikipedia.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are expected to occur primarily at the positions ortho and para to the ether linkage (C-5 and C-7). masterorganicchemistry.com The steric hindrance from the heterocyclic ring might influence the ratio of ortho to para products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 5-Nitro- and 7-Nitro-3,4-dihydro-4-methyl-1H-2-benzopyran |

| Bromination | Br⁺ | 5-Bromo- and 7-Bromo-3,4-dihydro-4-methyl-1H-2-benzopyran |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl- and 7-Acyl-3,4-dihydro-4-methyl-1H-2-benzopyran |

Substitution on the Heterocyclic Moiety: Direct nucleophilic substitution on the saturated carbons of the dihydropyran ring is generally unfavorable. However, functionalization at the 4-position can be achieved through other means, such as the synthesis of derivatives with leaving groups at this position, which can then undergo nucleophilic displacement.

Ring-Opening and Rearrangement Reactions of Dihydrobenzopyrans

Ring-Opening Reactions: Acid-catalyzed ring-opening can occur, particularly in the presence of strong nucleophiles. Protonation of the ether oxygen would make the benzylic C-4 carbon more electrophilic and susceptible to nucleophilic attack, leading to cleavage of the C4-O bond. Similarly, strong nucleophiles under basic conditions can attack the less sterically hindered C-3 position, although this is generally less facile than with strained three-membered rings like epoxides. rsc.orgresearchgate.netnih.gov The reactivity of the dihydrobenzopyran ring towards nucleophiles is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Rearrangement Reactions: While specific rearrangement reactions for 3,4-Dihydro-4-methyl-1H-2-benzopyran are not extensively documented, related dihydropyran systems have been shown to undergo oxidative rearrangements. For instance, oxidation of 2-alkoxy-3,4-dihydro-2H-pyrans can lead to a ring contraction, forming substituted tetrahydrofuranones. researchgate.net It is plausible that under specific oxidative conditions, the dihydrobenzopyran ring could undergo similar skeletal reorganizations.

Formation of Complex Polycyclic Architectures Incorporating the Dihydrobenzopyran Unit

The dihydrobenzopyran scaffold can serve as a building block for the synthesis of more complex, fused-ring systems.

One of the primary strategies for constructing polycyclic architectures from unsaturated six-membered rings is the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com While the dihydropyran ring of 3,4-Dihydro-4-methyl-1H-2-benzopyran is not a diene, derivatives with unsaturation introduced into the heterocyclic ring could potentially participate as either the diene or dienophile component in [4+2] cycloadditions to form new fused rings. For instance, elimination of water from a 4-hydroxy derivative could generate a diene that could then react with a suitable dienophile.

Furthermore, intramolecular cyclization reactions of appropriately substituted 3,4-dihydro-4-methyl-1H-2-benzopyran derivatives can lead to the formation of new rings. For example, a derivative with a suitable nucleophilic group on a side chain attached to the aromatic ring could undergo an intramolecular cyclization to form a new fused heterocyclic ring. The synthesis of various 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives highlights how functionalization of the dihydrobenzopyran system can provide handles for further synthetic transformations, including the construction of more complex structures. nih.gov

Spectroscopic and Advanced Analytical Techniques for Dihydrobenzopyran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3,4-Dihydro-4-methyl-1H-2-benzopyran. nih.govstanford.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework. researchgate.net

One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the diastereotopic methylene (B1212753) protons of the pyran ring, the methine proton at position 4, and the methyl group protons. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to piece together the molecular structure. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their hybridization state.

| Position | Atom | Predicted Chemical Shift (ppm) | Key Correlations |

|---|---|---|---|

| Aromatic | ¹H | ~7.0-7.3 | Correlate with aromatic carbons |

| C1 | ¹³C | ~130-140 (quaternary) | HMBC from H3, H8 |

| C3 Methylene | ¹H | ~3.7-4.2 (diastereotopic) | COSY with H4; HMBC to C4, C4a |

| C4 Methine | ¹H | ~3.0-3.5 | COSY with H3, Methyl-H; HMBC to C3, C5, C4a |

| C4-Methyl | ¹H | ~1.2-1.5 (doublet) | COSY with H4; HMBC to C4, C3, C4a |

| C3 | ¹³C | ~70-75 | HSQC with H3 |

| C4 | ¹³C | ~30-35 | HSQC with H4 |

| C4-Methyl | ¹³C | ~20-25 | HSQC with Methyl-H |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity.

COSY identifies proton-proton (¹H-¹H) couplings, confirming adjacent protons like those on C3 and C4.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methyl group to C4 and linking the pyran ring to the benzene (B151609) ring.

Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for conformational analysis, determining the spatial proximity of protons and thus the preferred conformation (e.g., half-chair or boat) of the dihydropyran ring and the orientation of the methyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of 3,4-Dihydro-4-methyl-1H-2-benzopyran.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3,4-Dihydro-4-methyl-1H-2-benzopyran would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic Ring | 3100-3000 |

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 3000-2850 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-O Stretch | Alkyl-Aryl Ether | ~1250 (asymmetric) & ~1040 (symmetric) |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. bspublications.net The absorption of UV or visible light promotes electrons from a lower energy orbital (HOMO) to a higher energy one (LUMO). masterorganicchemistry.com The chromophore in 3,4-Dihydro-4-methyl-1H-2-benzopyran is the benzene ring. The presence of the fused dihydropyran ring and the alkyl substituents influences the energy of these transitions. The UV-Vis spectrum, typically recorded in a non-absorbing solvent like ethanol, would exhibit absorption maxima (λmax) characteristic of the substituted benzene system. shimadzu.com.sg These absorptions are typically found in the UV region of the electromagnetic spectrum. youtube.com

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of 3,4-Dihydro-4-methyl-1H-2-benzopyran. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₁₂O). uni.lu The monoisotopic mass of this compound is 148.08882 Da. uni.lu

When coupled with an ionization technique like electron ionization (EI), MS also provides structural information through the analysis of fragmentation patterns. The molecular ion (M⁺•) of 3,4-Dihydro-4-methyl-1H-2-benzopyran would undergo characteristic fragmentation upon ionization. Potential fragmentation pathways include:

Loss of a methyl radical (•CH₃): leading to a stable ion at m/z 133.

Retro-Diels-Alder (RDA) reaction: a characteristic fragmentation for cyclic ethers, leading to cleavage of the pyran ring.

Benzylic cleavage: cleavage of the C4-C4a bond to form a stable benzylic cation.

Analysis of the mass-to-charge ratios (m/z) of these fragment ions helps to confirm the proposed structure. The predicted m/z values for different adducts of the molecule are useful in electrospray ionization (ESI) or other soft ionization techniques. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 149.09610 |

| [M+Na]⁺ | 171.07804 |

| [M-H]⁻ | 147.08154 |

| [M]⁺• | 148.08827 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3,4-Dihydro-4-methyl-1H-2-benzopyran can be obtained, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would definitively confirm the molecular connectivity and, crucially, establish the conformation of the dihydropyran ring. It would reveal whether the ring adopts a half-chair, boat, or twist-boat conformation in the crystal lattice. nih.gov Furthermore, X-ray crystallography would resolve the relative stereochemistry and, for a chiral crystal, the absolute configuration at the C4 stereocenter. The resulting crystal structure provides an accurate model of the molecule's solid-state packing and intermolecular interactions.

Advanced Chromatographic Methods for Separation and Purification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation and purification of 3,4-Dihydro-4-methyl-1H-2-benzopyran from reaction mixtures and for its isolation from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given its likely volatility, 3,4-Dihydro-4-methyl-1H-2-benzopyran is well-suited for GC analysis. Separation is achieved based on the compound's partitioning between a gaseous mobile phase (e.g., helium) and a liquid or solid stationary phase within a capillary column. mdpi.com The choice of stationary phase (e.g., non-polar, polar) is critical for resolving it from isomers or impurities. vurup.sk The separation of structural isomers is a key application of high-resolution capillary GC. researchgate.net For the chiral 4-methyl derivative, specialized chiral stationary phases can be used to separate its enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for less volatile derivatives or for preparative-scale purification. In reversed-phase HPLC, a polar mobile phase and a non-polar stationary phase (e.g., C18) would be used, with the compound eluting based on its hydrophobicity. In normal-phase HPLC, a non-polar mobile phase and a polar stationary phase (e.g., silica) are employed. As with GC, chiral HPLC columns are available for the analytical or preparative separation of enantiomers.

Quantitative Analytical Methodologies for Dihydrobenzopyran Quantification in Complex Matrices

For the accurate quantification of 3,4-Dihydro-4-methyl-1H-2-benzopyran in various samples, hyphenated chromatographic techniques are typically employed. Methods such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) combine the high separation power of chromatography with the sensitivity and selectivity of mass spectrometry.

A quantitative method involves developing a protocol that is validated for several key parameters to ensure reliability and accuracy. This usually involves the use of an internal standard, ideally a stable isotope-labeled version of the analyte, to correct for variations in sample preparation and instrument response. A calibration curve is generated by analyzing standards of known concentrations to establish the relationship between signal response and concentration.

| Parameter | Description |

|---|---|

| Linearity | The concentration range over which the instrument response is directly proportional to the analyte concentration. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected above the background noise. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. |

| Precision | The degree of agreement among replicate measurements, expressed as relative standard deviation (RSD). |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

Theoretical and Computational Chemistry Studies on 3,4 Dihydro 4 Methyl 1h 2 Benzopyran

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectral Correlation

No specific DFT studies on 3,4-Dihydro-4-methyl-1H-2-benzopyran were identified in the available literature. Such a study would theoretically involve optimizing the molecular geometry of the compound to determine its most stable three-dimensional structure. Key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand its chemical reactivity and kinetic stability. Furthermore, DFT calculations could predict spectroscopic data (such as IR and NMR spectra) for correlation with experimental findings, a common practice for verifying molecular structures. nih.govnih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

There are no published molecular docking studies featuring 3,4-Dihydro-4-methyl-1H-2-benzopyran. Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein. A hypothetical docking study would involve screening this compound against various biological targets to predict its binding affinity and mode of interaction. This would help identify potential therapeutic applications by revealing which proteins it might inhibit or activate. Such analyses are common for the broader benzopyran class to explore anticancer or anti-inflammatory activities. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for 3,4-Dihydro-4-methyl-1H-2-benzopyran have not been reported. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the flexibility of the compound and the stability of its potential interactions with biological targets. longdom.orgnih.govnih.gov A simulation study would place the compound in a biologically relevant environment (like water) to observe its conformational changes and to validate the stability of any ligand-protein complexes predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

No QSAR models have been developed that specifically include 3,4-Dihydro-4-methyl-1H-2-benzopyran. QSAR studies involve creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netnih.gov To conduct a QSAR study, data on the biological activity of a set of structurally related benzopyran derivatives, including 3,4-Dihydro-4-methyl-1H-2-benzopyran, would be required. This model could then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are crucial for their biological effects.

Exploration of Biological Activities and Elucidation of Molecular Mechanisms

Investigation of Molecular Targets and Receptor Binding Affinities

Derivatives of the 3,4-dihydro-1H-2-benzopyran class have been extensively studied for their interactions with key molecular targets within the central nervous system, demonstrating significant binding affinities for various neurotransmitter receptors.

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576), Sigma Receptors)

The structural framework of benzopyran is amenable to modifications that allow for potent and selective binding to serotonin (5-HT), dopamine (D), and sigma (σ) receptors, which are crucial in neuropsychiatric and neurodegenerative disorders.

Serotonin Receptors: A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been synthesized and evaluated for their affinity to 5-HT1A receptors. nih.gov These studies aimed to identify the structural requirements for high affinity and selectivity. nih.gov Research has shown that modifications to the amino substituents and the length of alkyl side chains significantly influence binding. For instance, compounds bearing imido or sulfonamido groups with a four-methylene side chain demonstrated the best affinity. nih.gov One notable derivative, compound 2b (structure not specified), showed exceptionally high affinity for both 5-HT1A (Ki = 0.3 nM) and 5-HT7 (Ki = 3.1 nM) receptors. nih.govresearchgate.net

Dopamine Receptors: The dopamine receptor family, particularly the D2 subtype, is a primary target for antipsychotic medications. nih.gov While direct binding data for 3,4-Dihydro-4-methyl-1H-2-benzopyran is not available, related structures have been explored. Studies on various dopamine receptor agonists have defined their binding profiles in human brain tissue, showing a range of affinities for D1, D2, and D3 subtypes. nih.gov For example, the ergoline (B1233604) dopamine agonists cabergoline (B1668192) and lisuride (B125695) show high affinity for the D2 receptor, with Ki values of 0.61 nM and 0.95 nM, respectively. nih.gov The antiparkinsonian effects of these agonists are believed to result from complex interactions with multiple dopamine receptor subtypes. nih.gov

Sigma Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in various conditions including psychiatric disorders, cancer, and neurodegeneration. sigmaaldrich.com Numerous derivatives of heterocyclic compounds have been developed as high-affinity ligands for these receptors. nih.govresearchgate.net For instance, a series of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have been identified as a novel class of ligands with nanomolar affinity for the σ1 subtype. nih.govresearchgate.net While these are not benzopyrans, the principles of ligand design often overlap. The σ2 receptor is a target of interest for its high density in tumor cell lines. sigmaaldrich.com The non-selective ligand DTG is commonly used in binding assays to determine affinity at σ2 receptors. sigmaaldrich.com

| Compound Class | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran (Compound 2b) | 5-HT1A | 0.3 | nih.govresearchgate.net |

| 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran (Compound 2b) | 5-HT7 | 3.1 | nih.govresearchgate.net |

| Cabergoline (Ergoline Dopamine Agonist) | Dopamine D2 | 0.61 | nih.gov |

| Lisuride (Ergoline Dopamine Agonist) | Dopamine D2 | 0.95 | nih.gov |

| 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines | Sigma-1 | Nanomolar range | nih.govresearchgate.net |

Enzymatic Modulation and Inhibition Mechanisms

The benzopyran scaffold is also a key component in molecules that modulate the activity of various enzymes and ion channels.

One area of investigation involves ATP-sensitive potassium (KATP) channels. A series of R/S-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans were examined as potential potassium channel openers. nih.gov Radioisotopic studies confirmed that these compounds activated pancreatic KATP channels. nih.gov Structure-activity relationships revealed that derivatives with a strong electron-withdrawing group (like CN or NO2) on the phenyl ring of an arylthiourea moiety at the 4-position of the benzopyran nucleus exhibited the most potent inhibitory activity on insulin (B600854) release. nih.gov

In the context of cancer therapy, a novel benzopyrane derivative, SIMR1281, was found to be a strong inhibitor of glutathione (B108866) reductase (GSHR) and a moderate inhibitor of thioredoxin reductase (TrxR). nih.gov These enzymes are critical for maintaining cellular redox homeostasis, and their inhibition can lead to increased oxidative stress and subsequent cancer cell death. nih.gov Another class of benzopyran compounds has been identified as potent inhibitors of tubulin polymerization, a mechanism shared by several successful chemotherapy drugs. nih.gov

Furthermore, certain benzopyrone derivatives have been designed as inhibitors of bacterial DNA gyrase B, binding competitively to the ATP binding site of the B subunit, which is a validated target for antibacterial drug discovery. mdpi.comnih.gov

Cellular Pathway Modulation and Signal Transduction Studies

Benzopyran derivatives can exert their biological effects by modulating critical intracellular signaling pathways involved in cell survival, proliferation, and stress response. frontiersin.orglifechemicals.com

A notable example is the neuroprotective effect of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a chromene derivative. mdpi.comnih.gov This compound was found to protect primary cultured rat cortical cells from excitotoxic damage by activating the ERK-CREB signaling pathway. mdpi.comnih.gov Western blot analyses showed that BL-M increased the phosphorylation of both ERK1/2 and the downstream transcription factor CREB (cAMP response element-binding protein). mdpi.comnih.gov The neuroprotective effect was significantly reversed by a MEK inhibitor (U0126), confirming that the ERK1/2-mediated phosphorylation of CREB is essential for its neuroprotective action. mdpi.comnih.gov The ERK/CREB pathway is a crucial biochemical mechanism involved in processes like pain, analgesia, and neurodevelopment. nih.gov

In oncology, the benzopyrane derivative SIMR1281 has been shown to inhibit cancer cell proliferation by inactivating the Ras/ERK and PI3K/Akt signaling pathways. nih.gov These pathways are frequently dysregulated in various cancers and are central to promoting cell growth and survival. frontiersin.org By reducing the phosphorylation of ERK1/2 and Akt, SIMR1281 induces DNA damage, cell cycle perturbations, and ultimately, apoptosis in cancer cells. nih.gov

Mechanistic Basis of Diverse Biological Activities

The broad therapeutic potential of benzopyran derivatives stems from their ability to act through multiple mechanisms, including direct antioxidant effects and disruption of microbial cellular processes.

In Vitro Antioxidant Activity Mechanisms

Many benzopyran derivatives exhibit significant antioxidant properties, which are often attributed to their chemical structure. sphinxsai.comgoogle.com The neuroprotective agent BL-M, for instance, demonstrated marked antioxidant activity by potently inhibiting intracellular reactive oxygen species (ROS) generated by glutamate (B1630785) or NMDA. mdpi.comnih.gov It also effectively scavenged 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals and inhibited lipid peroxidation in rat brain homogenates. mdpi.comnih.gov

The primary mechanism of antioxidant action for phenolic compounds like many benzopyrans is often hydrogen atom transfer (HAT). mdpi.comscilit.com This process involves the donation of a hydrogen atom from a hydroxyl group on the benzopyran ring to a free radical, thereby neutralizing it. Computational and experimental studies on related antioxidant compounds suggest that the HAT mechanism is often the most favorable pathway for quenching radicals like DPPH. mdpi.comscilit.com The presence and position of hydroxyl groups on the benzopyran structure are critical for this activity.

Antimicrobial Action Pathways

The benzopyran scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity. ijbpas.comjcsp.org.pk The mechanisms underlying this activity are varied and target different essential cellular functions in microorganisms.

A primary pathway for antimicrobial action is the inhibition of DNA gyrase. mdpi.comnih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. Benzopyrone derivatives have been shown to bind to the ATP-binding site of the DNA gyrase B subunit, preventing its function. mdpi.comnih.gov Molecular docking studies have helped to elucidate the binding interactions between these compounds and key amino acid residues in the active site, guiding the design of more potent inhibitors. mdpi.comnih.gov

Other potential mechanisms for antimicrobial action include the disruption of microbial cell membranes, inhibition of key metabolic enzymes, or interference with microbial signaling pathways. The broad-spectrum activity of some benzopyran derivatives against both Gram-positive and Gram-negative bacteria suggests they may act on multiple targets or on a highly conserved cellular process. jcsp.org.pk

Anti-inflammatory Process Modulation

The dihydrobenzopyran scaffold is a key structural motif in a variety of compounds exhibiting anti-inflammatory properties. The mechanisms underlying this activity often involve the modulation of critical signaling pathways implicated in the inflammatory response.

Research has identified derivatives of 3-hydroxy-2,2-dimethylchroman-4-yl)-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one as potent anti-inflammatory agents. researchgate.net These compounds have been shown to inhibit inflammatory responses by suppressing the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, these dihydrobenzopyran derivatives can effectively dampen the inflammatory cascade.

Furthermore, certain benzopyran-4-ones, also known as chromones, are recognized for their anti-inflammatory capabilities. nih.gov The compound N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) was initially developed as a potential inhibitor of NF-κB transcriptional activity, highlighting the targeted approach to leveraging this scaffold for anti-inflammatory purposes. nih.gov In a related heterocyclic system, 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have demonstrated anti-inflammatory effects in a murine asthma model by acting as histamine (B1213489) H4 receptor (H4R) ligands, leading to a reduction in eosinophil counts and cyclooxygenase-2 (COX-2) expression. nih.govresearchgate.net

| Compound Class | Mechanism of Action | Observed Effects |

| 3-hydroxy-2,2-dimethylchroman derivatives | Suppression of NF-κB and MAPK signaling pathways researchgate.net | Inhibition of inflammatory responses researchgate.net |

| Benzopyran-4-ones (Chromones) | General anti-inflammatory properties nih.gov | Reduction of inflammation |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Potential inhibition of NF-κB transcriptional activity nih.gov | Modulation of inflammatory regulators |

| Dihydrobenzofuran-piperazine derivatives | H4 Receptor Ligand nih.govresearchgate.net | Reduction of eosinophils and COX-2 expression in asthma model nih.govresearchgate.net |

Other Biological Activities and Their Mechanistic Basis

Beyond anti-inflammatory effects, the dihydrobenzopyran scaffold and its analogues have been investigated for a wide array of other biological activities.

Antifungal Activity: Tetrahydro-benzopyran derivatives have shown promise as antifungal agents. researchgate.net Studies on related structures like 2-acyl-1,4-benzohydroquinones found them to be potent antifungals, with their activity influenced by the nature of the acyl and aromatic ring fragments. mdpi.com

Antiviral Activity: The versatility of the heterocyclic structures related to dihydrobenzopyran extends to antiviral applications. For instance, epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov

Antitumoral Activity: The benzopyran structure is a "privileged scaffold" in the development of anticancer agents. nih.gov Derivatives such as 3-substituted benzopyran-4-ones have been identified as potential antitumoral compounds. nih.gov The mechanistic basis for this activity can be complex, involving the inhibition of pathways crucial for tumor survival and proliferation. For example, certain benzopyran-based molecules act as inhibitors of the hypoxia-inducible factor (HIF) pathway, which is activated in many solid tumors and promotes cell proliferation, metastasis, and angiogenesis. nih.gov

Antimalarial Activity: Dihydrobenzopyran derivatives have demonstrated significant potential in combating malaria. Spiroindolone compounds derived from 3,4-dihydro-2H-pyran exhibit antiplasmodial activity against the parasite Plasmodium falciparum. nih.gov More complex benzopyrano(4,3-b)benzopyran derivatives show high potency against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov In silico studies suggest that these compounds may exert their effect by targeting and inhibiting the parasite's lactate (B86563) dehydrogenase (PfLDH) enzyme, which is essential for its anaerobic metabolism. nih.gov

Neuroprotective Activity: Certain chromene (a class of dihydrobenzopyran) derivatives have been shown to possess significant neuroprotective properties. The compound N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) protects neuronal cells from excitotoxicity, a key factor in neurodegenerative diseases. nih.govnih.gov Its mechanism involves potent antioxidant activity, inhibiting the generation of intracellular reactive oxygen species, and enhancing the phosphorylation of the cAMP response element-binding protein (CREB) through the ERK1/2 signaling pathway, which is crucial for neuronal survival. nih.govnih.gov

Insecticidal Activity: Derivatives of 4-hydroxy-2H-1-benzopyran-2-one, commonly known as 4-hydroxycoumarins, have been synthesized and evaluated for their insecticidal properties. nih.govresearchgate.net

| Activity | Compound Class / Derivative | Mechanistic Basis |

| Antifungal | Tetrahydro-benzopyran derivatives researchgate.net | Not specified |

| Antiviral | Epoxybenzooxocinopyridine derivatives nih.gov | Inhibition of SARS-CoV-2 replication nih.gov |

| Antitumoral | 3-substituted benzopyran-4-ones nih.gov | Inhibition of Hypoxia Inducible Factor (HIF) pathway nih.gov |

| Antimalarial | Benzopyrano(4,3-b)benzopyran derivatives nih.gov | Inhibition of P. falciparum lactate dehydrogenase (PfLDH) nih.gov |

| Neuroprotective | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) nih.govnih.gov | Antioxidant effects; Enhancement of ERK-CREB signaling nih.govnih.gov |

| Insecticidal | 4-hydroxy-2H-1-benzopyran-2-one derivatives nih.govresearchgate.net | Not specified |

Structure-Activity Relationship (SAR) Analysis for Dihydrobenzopyran Scaffolds

The biological activity of dihydrobenzopyran derivatives is highly dependent on their specific chemical structure, including the nature and position of various substituents. Structure-Activity Relationship (SAR) analysis is crucial for optimizing these compounds to enhance their potency and selectivity for specific biological targets.

For antitumoral applications, SAR studies on benzopyran-based inhibitors of the HIF-1 pathway have been conducted by synthesizing libraries of sulfonamide analogs. nih.gov These studies help to elucidate the structural features that are critical for disrupting the p300-HIF-1α protein-protein interaction, providing a roadmap for the design of more potent inhibitors. nih.gov The pyran scaffold, in general, is considered a foundational structure in the development of anticancer drugs, and understanding its SAR is key to advancing this field. ijbpas.com

In the context of G-protein-coupled receptor modulation, SAR analysis of dihydrobenzofuran derivatives, which are structurally similar to dihydrobenzopyrans, has led to the identification of potent GPR119 agonists. nih.gov The optimization efforts focused on modifying substituents on the dihydrobenzofuran ring and attached piperidine (B6355638) moieties to improve efficacy. nih.gov

For antifungal acylhydroquinones, SAR analysis has revealed that both the acyl chain and the aromatic ring system significantly influence their activity. mdpi.com This understanding allows for the targeted modification of the scaffold to produce compounds with improved antifungal profiles.

These examples underscore the importance of SAR in medicinal chemistry. By systematically modifying the dihydrobenzopyran scaffold and evaluating the resulting changes in biological activity, researchers can develop a comprehensive understanding of the key molecular interactions driving their therapeutic effects, leading to the rational design of novel and more effective drug candidates.

Applications and Emerging Research Areas of 3,4 Dihydro 4 Methyl 1h 2 Benzopyran

Role as Synthetic Intermediates and Chemical Building Blocks

The dihydrobenzopyran framework is a valuable intermediate in organic synthesis. nih.govnih.gov Its structural rigidity and the presence of a reactive ether linkage make it a versatile starting point for the construction of more complex molecular architectures. The synthesis of dihydrobenzopyrans can be achieved through various methods, including the hydride transfer initiated cyclization ("HT-cyclization") of ortho-vinylaryl alkyl ethers. nih.govnih.govacs.org This process allows for the conversion of readily available salicylaldehyde-derived ethers into the dihydrobenzopyran core in a single step. nih.govnih.gov

As a chemical building block, the 3,4-dihydro-4-methyl-1H-2-benzopyran structure offers several strategic advantages. The methyl group at the C4 position introduces a chiral center, allowing for the development of stereospecific synthetic routes and the creation of enantiomerically pure target molecules. Related dihydropyran structures are recognized as key intermediates in the production of pharmaceuticals and agrochemicals, where their functional groups enhance reactivity for diverse chemical transformations like nucleophilic substitutions and cycloadditions. chemimpex.com The ability to functionalize both the aromatic ring and the pyran moiety allows chemists to systematically modify the structure to achieve desired properties in the final product, making it a privileged building block in combinatorial chemistry and library synthesis. mdpi.comresearchgate.net

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Hydride Transfer Initiated Cyclization | ortho-Vinylaryl alkyl ethers (from Salicylaldehydes) | Direct coupling of sp3 C-H bonds and activated alkenes; one-step conversion. | nih.govnih.govacs.org |

| Hetero-Diels-Alder Reaction | α,β-Unsaturated carbonyl compounds and electron-rich olefins | Catalyzed by complexes like bis(oxazoline)-Cu(II) for asymmetric synthesis. | organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Alkynols | Offers a divergent synthesis of oxygen-containing heterocycles. | organic-chemistry.org |

Scaffolds in Medicinal Chemistry Design and Lead Compound Development

The benzopyran scaffold is frequently found in a wide array of natural products and synthetic molecules that exhibit significant biological activity. researchgate.netresearchgate.net This has led to its classification as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. acs.org Consequently, the 3,4-dihydro-1H-2-benzopyran core, including its 4-methyl derivative, serves as a foundational scaffold for the design and development of novel therapeutic agents. researchgate.net

Derivatives of the dihydrobenzopyran structure have been investigated for a range of pharmacological activities. For instance, compounds containing the 3,4-dihydro-2H-1-benzopyran core have been developed as potent leukotriene antagonists. nih.gov Similarly, novel 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been synthesized and shown to interact with the 5-HT1A serotonin (B10506) receptor, indicating potential applications in neuroscience. nih.gov The scaffold has also been incorporated into non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase. nih.gov The design of lead compounds often involves using a core scaffold like 3,4-dihydro-4-methyl-1H-2-benzopyran and systematically modifying its peripheral substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This approach has been applied to develop potential anticancer agents, where benzopyran-based molecules have shown promise. nih.govresearchgate.net

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids | Leukotriene Antagonism | Anti-inflammatory | nih.gov |

| 3-amino-3,4-dihydro-2H-1-benzopyran derivatives | 5-HT1A Serotonin Receptor | Neuroscience | nih.gov |

| pyrano[3,4-b]benzofuran derivatives | HCV NS5B Polymerase Inhibition | Antiviral | nih.gov |

| 7-Hydroxy-4-methyl-3-substituted benzopyran-2-one | PI3K and Akt-1 Inhibition | Oncology | researchgate.net |

Contribution to Materials Science and Novel Chemical Process Development

Beyond pharmaceuticals, dihydrobenzopyran derivatives have found applications in materials science. Certain 3,4-dihydro-2H-benzopyran derivatives have been developed as effective stabilizers for organic materials. google.com These compounds can exhibit antioxidant properties, protecting materials sensitive to heat, light, and oxidative degradation. The heterocyclic structure can act as a radical scavenger, thereby preventing or slowing the degradation processes that affect polymers and other organic compositions. google.com

Furthermore, the broader class of chromene (benzopyran) derivatives is known for its use in functional materials such as photochromes and dyes. researchgate.net The ability of these molecules to undergo reversible color changes upon exposure to light (photochromism) makes them suitable for applications in smart windows, optical data storage, and security inks. The development of novel synthetic processes to access these scaffolds efficiently is an ongoing area of research. For example, methods utilizing Lewis acid promotion or photocatalysis for the cyclization step not only provide access to the core structure but also contribute to the advancement of more sustainable and efficient chemical manufacturing processes. nih.govacs.orgresearchgate.net

Natural Product Chemistry and Biosynthetic Pathways of Dihydrobenzopyrans

The 3,4-dihydro-1H-2-benzopyran ring system is a recurring structural motif in a diverse range of natural products, particularly those derived from fungi, plants, and bacteria. nih.govresearchgate.netacs.org These natural compounds often possess potent biological activities. A prominent example is the mycotoxin Ochratoxin A, produced by certain Aspergillus and Penicillium species, which features a 3,4-dihydro-3-methyl-1H-2-benzopyran-1-one (dihydroisocoumarin) core. wikipedia.org Another related natural product is Mellein (3,4-dihydro-8-hydroxy-3-methylisocoumarin), a fungal metabolite with various reported biological effects. nist.gov

The biosynthesis of many benzopyran-containing natural products often originates from polyketide pathways. acs.org In these pathways, simple acyl-CoA precursors (like acetyl-CoA and malonyl-CoA) are sequentially condensed by polyketide synthase (PKS) enzymes to form a linear polyketide chain. This chain then undergoes a series of enzyme-catalyzed reactions, including cyclization and aromatization, to form the characteristic benzopyran scaffold. The methylation at the C4 position, as seen in 3,4-dihydro-4-methyl-1H-2-benzopyran, would typically be introduced by a S-adenosyl methionine (SAM)-dependent methyltransferase enzyme during the biosynthetic assembly. The study of these biosynthetic pathways is crucial as it can inspire the development of biomimetic synthetic strategies and enable the engineered biosynthesis of novel "unnatural" natural products with potentially improved therapeutic properties.

Concluding Remarks and Future Research Perspectives

Current Challenges in Dihydrobenzopyran Research and Analogues

Research into dihydrobenzopyrans and their analogues, a class of heterocyclic compounds, is an active field, yet it faces several persistent challenges. A primary hurdle is the development of stereoselective synthesis methods. Many biologically active dihydrobenzopyrans are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. Achieving high enantiomeric excess in a cost-effective and scalable manner remains a significant obstacle. nih.gov

Furthermore, the diversification of the dihydrobenzopyran scaffold presents another challenge. While numerous synthetic routes to the core structure exist, the introduction of a wide array of functional groups at specific positions to create diverse chemical libraries for biological screening can be complex. nih.gov This limitation can hinder the exploration of the full therapeutic potential of this class of compounds.

Another area of difficulty lies in elucidating the precise mechanisms of action for biologically active dihydrobenzopyran derivatives. While many compounds have shown promising in vitro activity, understanding their interactions with biological targets at a molecular level is often incomplete. researchgate.net This knowledge gap can slow down the process of lead optimization and drug development. Moreover, issues such as in vivo toxicity, metabolic instability, and poor bioavailability are common challenges that need to be addressed for many promising dihydrobenzopyran-based compounds. researchgate.net

Finally, the emergence of drug resistance in various therapeutic areas, such as oncology and infectious diseases, necessitates the continuous development of novel agents. For dihydrobenzopyran analogues, overcoming existing resistance mechanisms is a critical challenge that requires innovative molecular design and a deeper understanding of resistance pathways. researchgate.net

Promising Avenues for Future Investigation

Despite the challenges, the field of dihydrobenzopyran research is ripe with opportunities for future investigation. One of the most promising areas is the development of novel catalytic systems for their synthesis. The use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has shown potential for the asymmetric synthesis of dihydropyranones, which are related structures. nih.gov Further exploration of such catalytic methods could lead to more efficient and selective syntheses of a broader range of dihydrobenzopyran analogues.

The application of computational and in silico modeling represents another exciting frontier. These tools can aid in the rational design of new dihydrobenzopyran derivatives with improved pharmacological profiles. By predicting their binding affinities to specific biological targets, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity, thereby streamlining the drug discovery process.

Furthermore, there is a growing interest in the biological activities of natural product-inspired dihydrobenzopyrans. Many natural products containing this scaffold exhibit potent biological effects. Future research could focus on the total synthesis of these complex natural products and the generation of simplified analogues to identify the key structural features responsible for their activity.

The exploration of novel therapeutic applications for dihydrobenzopyrans is also a key area for future research. While their roles as anticancer, anti-inflammatory, and antimicrobial agents are being investigated, their potential in other areas, such as neurodegenerative diseases and metabolic disorders, remains largely unexplored. nih.govnih.gov Screening existing and newly synthesized dihydrobenzopyran libraries against a wider range of biological targets could uncover novel therapeutic leads.

Potential Broader Impact on Chemical and Biological Sciences

The continued investigation of 3,4-dihydro-4-methyl-1H-2-benzopyran and its analogues has the potential to make a significant impact on both the chemical and biological sciences. From a chemical perspective, the development of new synthetic methodologies for the construction of the dihydrobenzopyran core will enrich the toolbox of synthetic organic chemists. nih.gov These new methods could be applied to the synthesis of other important heterocyclic compounds, thereby advancing the broader field of organic synthesis.

In the biological sciences, the discovery of novel dihydrobenzopyran-based therapeutic agents could lead to new treatments for a variety of diseases. The unique structural framework of these compounds makes them attractive scaffolds for the development of drugs with novel mechanisms of action. nih.gov The identification of potent and selective dihydrobenzopyran-based drugs could provide new options for patients with conditions that are currently difficult to treat.

Moreover, the study of the interactions between dihydrobenzopyran derivatives and their biological targets can provide valuable insights into fundamental biological processes. These compounds can be used as chemical probes to study the function of specific proteins and pathways, contributing to a deeper understanding of human health and disease. nih.gov The interdisciplinary nature of this research, bridging synthetic chemistry, medicinal chemistry, and molecular biology, fosters collaboration and innovation across different scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dihydro-4-methyl-1H-2-benzopyran in academic research?

- Methodological Answer : The compound can be synthesized via cyclization of phenolic precursors or reduction of benzopyranones. For example, cyclocondensation of substituted phenols with aldehydes under acidic conditions often yields benzopyran derivatives. Post-synthesis, validate structural integrity using H/C NMR and compare physical properties (e.g., boiling point: 215.6°C, density: 1.072 g/cm³ at 20°C) to literature values . Cross-reference with suppliers like AldrichCPR for analogous benzopyran derivatives to refine reaction conditions .

Q. How can researchers characterize the purity and structural integrity of 3,4-Dihydro-4-methyl-1H-2-benzopyran?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity assessment, as demonstrated for structurally related benzopyrans .

- Spectroscopy : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare IR spectra to computational predictions (e.g., C=O stretches near 1700 cm⁻¹).

- Physical Properties : Measure melting points (literature value: 180.2°C) and refractive indices (1.544 at 20°C) for consistency .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties of 3,4-Dihydro-4-methyl-1H-2-benzopyran?

- Methodological Answer :

- Cross-Validation : Use multiple analytical techniques (e.g., differential scanning calorimetry for melting point verification) to resolve conflicts.

- Environmental Controls : Ensure measurements are performed under standardized conditions (e.g., 25°C for density) to minimize variability .

- Data Reconciliation : Compare results with peer-reviewed databases like the CRC Handbook, which reports boiling points and densities for benzopyrans .

Q. What experimental design is recommended for studying the stability of 3,4-Dihydro-4-methyl-1H-2-benzopyran under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity (75% RH) for 1–4 weeks.

- Degradation Analysis : Monitor decomposition via TLC or GC-MS. Reference safety data sheets for potential hazardous byproducts (e.g., carbon monoxide under thermal decomposition) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions.

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Solvent Effects : Record spectra in deuterated solvents (e.g., CDCl₃) and compare with computational predictions (DFT calculations).

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous peaks.

- Collaborative Validation : Share raw data with open-access repositories or consortia for independent verification.

Safety and Handling

Q. What are the best practices for safely handling 3,4-Dihydro-4-methyl-1H-2-benzopyran in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if handling powders to avoid inhalation .

- Engineering Controls : Conduct reactions in fume hoods with adequate ventilation (≥0.3 m/s airflow) .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for cleanup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten